Ethyl(1-methoxypropan-2-yl)amine

Descripción

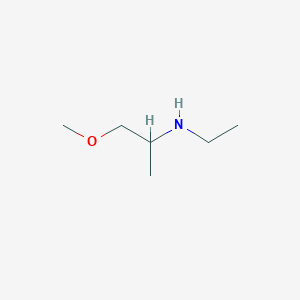

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-ethyl-1-methoxypropan-2-amine . This nomenclature reflects its core structure:

- A propan-2-amine backbone (a three-carbon chain with an amine group at position 2).

- A methoxy group (-OCH₃) substituent at position 1 of the propane chain.

- An ethyl group (-CH₂CH₃) bonded to the nitrogen atom.

The structural formula is C₆H₁₅NO , with the following connectivity:

CH₃-CH₂-NH-CH(CH₂-O-CH₃)

The SMILES notation (Simplified Molecular-Input Line-Entry System) is CCNC(C)COC , which encodes the branching at the propane chain and the methoxy-ethylamine arrangement.

Key stereochemical features include:

Alternative Chemical Designations and Registry Identifiers

This compound is documented under multiple synonyms and registry numbers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 188575-75-9 | |

| PubChem CID | 23397066 | |

| ChemSpider ID | 171961 (hydrochloride) | |

| MDL Number | MFCD11618157 |

The hydrochloride salt form (CAS 1170401-56-5) is often used in synthetic applications to enhance stability. Synonyms include This compound hydrochloride and N-ethyl-1-methoxypropan-2-amine hydrochloride.

Molecular Formula and Weight Analysis

The molecular composition and mass characteristics are as follows:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO·HCl (C₆H₁₆ClNO) |

| Molecular Weight | 117.19 g/mol | 153.65 g/mol |

| Exact Mass | 117.1154 Da | 153.0866 Da |

The molecular formula (C₆H₁₅NO) confirms six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The hydrochloride salt incorporates an additional hydrogen and chlorine atom, increasing its molecular weight by 36.46 g/mol.

Mass fragmentation patterns (theoretical):

The degree of unsaturation is 0, indicating a fully saturated structure with no rings or double bonds.

Propiedades

Fórmula molecular |

C6H15NO |

|---|---|

Peso molecular |

117.19 g/mol |

Nombre IUPAC |

N-ethyl-1-methoxypropan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-4-7-6(2)5-8-3/h6-7H,4-5H2,1-3H3 |

Clave InChI |

ZLDAYYMUMZNMCC-UHFFFAOYSA-N |

SMILES canónico |

CCNC(C)COC |

Origen del producto |

United States |

Métodos De Preparación

Reaction Sequence and Mechanism

The most well-documented method involves a three-step enantioselective synthesis starting from (R)-epichlorohydrin [(R)-ECH] (Figure 1).

Step 1: Nucleophilic Ring-Opening

(R)-ECH reacts with 2-ethyl-6-methylaniline in methanol under reflux (60–80°C, 6–8 hours) to form (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol [(R)-3]. Crushed KOH is added at <25°C to deprotonate intermediates, achieving >95% yield.

Step 2: Aziridine Formation

The alcohol [(R)-3] undergoes Mitsunobu reaction conditions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry toluene. Refluxing (100–130°C, 3–5 hours) generates (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine [(S)-4].

Step 3: Hydrogenation

Catalytic hydrogenation of [(S)-4] using Pd/C in methanol under H₂ atmosphere (1–3 hours) yields (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline [(S)-1] with >99% enantiomeric excess (ee) and 75% overall yield.

Key Parameters

- Solvent: Methanol for Step 1; dry toluene for Step 2.

- Catalysts: DIAD/TPP for aziridine formation; Pd/C for hydrogenation.

- Scalability: Demonstrated at multi-gram scale with consistent ee.

Reductive Amination of 1-Methoxypropan-2-one

Traditional Reductive Amination

Reductive amination of 1-methoxypropan-2-one (ketone) with ethylamine employs sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Reaction Conditions:

- Molar Ratio: 1:1 ketone:amine.

- Acid Catalyst: Acetic acid (0.1–1.0 equiv).

- Yield: 70–85% with minimal dialkylation.

Limitations:

Enzymatic Reductive Amination

Native amine dehydrogenases (nat-AmDHs), such as MATOUAmDH2, catalyze the direct reductive amination of 1-methoxypropan-2-one with ammonia or methylamine.

Biocatalytic Protocol:

- Substrate: 1-Methoxypropan-2-one (10 mM).

- Enzyme: MATOUAmDH2 (1 mg/mL).

- Cofactor: NADPH (0.5 mM).

- Yield: 90% for (S)-1-methoxypropan-2-amine with 98% ee.

Advantages:

Comparative Analysis of Methods

Cost and Sustainability

- Enantioselective Route: High atom economy but requires expensive (R)-ECH and Pd/C.

- Biocatalytic Route: Lower environmental impact but dependent on enzyme production costs.

Emerging Approaches

Continuous Flow Hydrogenation

Recent advances utilize continuous flow reactors for Step 3 (aziridine hydrogenation), reducing reaction time to 30 minutes and improving Pd/C utilization.

Engineered Amine Dehydrogenases

Protein engineering of MATOUAmDH2 (e.g., M215A mutant) enhances activity toward bulkier substrates, enabling synthesis of tertiary amines.

Análisis De Reacciones Químicas

Tipos de reacciones

Etil(1-metoxipropan-2-il)amina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: El compuesto se puede reducir para formar varios derivados de aminas.

Sustitución: Etil(1-metoxipropan-2-il)amina puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas y disolventes específicos para garantizar el resultado deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos correspondientes, mientras que la reducción puede producir diferentes derivados de aminas.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl(1-methoxypropan-2-yl)amine serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions. Its reactivity allows it to participate in nucleophilic substitutions and other transformations essential for synthesizing pharmaceuticals and agrochemicals.

Key Synthesis Methods

- Nucleophilic Substitution : this compound can be synthesized via nucleophilic substitution of haloalkanes. This method involves the alkylation of ammonia to form primary amines.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed to ensure consistent quality and yield, optimizing reaction conditions such as temperature and pressure.

Pharmaceutical Applications

Research into this compound has highlighted its potential in the pharmaceutical industry:

- Precursor for Drug Synthesis : It is used as a precursor in the synthesis of various biologically active compounds. For instance, it plays a role in the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, which is a precursor for S-Metolachlor, an herbicide with high enantiomeric purity .

Case Study: Synthesis of (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl Aniline

The process involves:

- Refluxing (R)-epichlorohydrin with 2-ethyl-6-methyl aniline.

- The formation of aziridine intermediates followed by catalytic hydrogenation to achieve high enantiomeric excess (>99% ee) .

Biological Research

This compound is being studied for its biological activity:

- Interaction with Biomolecules : The compound's mechanism of action involves interactions with specific molecular targets, which could lead to potential therapeutic applications.

Industrial Applications

In addition to its use in pharmaceuticals, this compound finds applications in various industrial sectors:

- Agrochemicals : It is utilized in the production of agrochemicals where it serves as an intermediate for herbicides and pesticides.

Research Insights and Future Directions

Ongoing research continues to explore the versatility of this compound. Its stability and reactivity make it a candidate for further studies aimed at discovering new applications in synthetic organic chemistry and medicinal chemistry.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; utilized in nucleophilic substitution reactions. |

| Pharmaceutical Industry | Precursor for biologically active compounds; significant role in herbicide synthesis. |

| Biological Research | Investigation into interactions with biomolecules; potential therapeutic uses. |

| Industrial Production | Used in agrochemicals, dyes, and other industrial chemicals. |

Mecanismo De Acción

El mecanismo de acción de Etil(1-metoxipropan-2-il)amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo y la vía específicos involucrados .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs of Ethyl(1-methoxypropan-2-yl)amine, emphasizing differences in substituents and physicochemical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Data | Source |

|---|---|---|---|---|---|

| This compound | C₆H₁₅NO | 117.19 | Ethyl, 1-methoxypropan-2-yl | CCS [M+H]⁺: 125.4 Ų | |

| (2-Methoxyethyl)(1-methoxypropan-2-yl)amine | C₇H₁₇NO₂ | 147.21 | 2-Methoxyethyl, 1-methoxypropan-2-yl | Higher polarity due to additional ether group | |

| 1-(3-Methylthiophen-2-yl)ethylamine | C₁₁H₁₉NOS | 225.34 | Aromatic thiophene, ethyl | Used in pharmaceutical intermediates | |

| N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine | C₁₁H₂₄N₂O | 200.33 | Piperidine ring, propyl group | Enhanced basicity from piperidine | |

| Benzyl(1-methoxypropan-2-yl)amine | C₁₁H₁₇NO | 179.26 | Benzyl group | Higher hydrophobicity |

Key Observations from Structural Comparisons

Substituent Effects on Properties :

- Polarity: The (2-methoxyethyl)(1-methoxypropan-2-yl)amine (C₇H₁₇NO₂) exhibits higher polarity than the parent compound due to an additional ether group, likely enhancing solubility in polar solvents .

- Aromatic vs. Aliphatic Substituents: Compounds like 1-(3-Methylthiophen-2-yl)ethylamine (C₁₁H₁₉NOS) and Benzyl(1-methoxypropan-2-yl)amine (C₁₁H₁₇NO) show increased molecular weight and hydrophobicity, making them suitable for lipophilic applications (e.g., drug delivery) .

- Ring Systems : The incorporation of a piperidine ring in N-(1-Methoxypropan-2-yl)-1-propylpiperidin-4-amine introduces conformational rigidity and basicity, which may influence receptor binding in bioactive molecules .

Actividad Biológica

Ethyl(1-methoxypropan-2-yl)amine, a compound with the molecular formula C₇H₁₅NO, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and an ethyl amine structure. Its chemical properties facilitate various interactions with biological molecules, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile and ligand , engaging with specific receptors and enzymes. This interaction can modulate the activity of these biological targets, leading to diverse physiological effects. The compound's mechanism involves:

- Nucleophilic Reactions : Participating in chemical reactions that modify its structure and function.

- Receptor Binding : Interacting with biological receptors, potentially influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Enzyme Modulation : It may influence enzyme activity, particularly in metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Synthesis and Kinetic Resolution : A study explored the use of this compound in kinetic resolutions involving lipase-catalyzed reactions. The compound showed promising conversion rates and enantiomeric excess when used as a substrate in acylation reactions, indicating its utility in asymmetric synthesis .

- Potential Therapeutic Applications : Ongoing research is investigating its role as a precursor in synthesizing pharmaceutical compounds. The compound's unique structure may allow for the development of new drugs targeting specific diseases .

- Biological Target Interactions : Computer-aided predictions have suggested that this compound may interact with various biological targets, warranting further pharmacological studies to elucidate its potential therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.